N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
639858-65-4 |
|---|---|
Molecular Formula |
C14H16FNO2 |
Molecular Weight |
249.28 g/mol |
IUPAC Name |
N-cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide |
InChI |
InChI=1S/C14H16FNO2/c15-13-7-4-11(14(18)16-12-5-6-12)9-10(13)3-1-2-8-17/h4,7-9,12H,1-3,5-6H2,(H,16,18) |
InChI Key |
KCWHYXJCQGDYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)F)CCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluoro-3-nitrobenzoic acid with cyclopropylamine under acidic conditions to form N-cyclopropyl-4-fluoro-3-nitrobenzamide.
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Introduction of the 4-Oxobutyl Side Chain: The final step involves the alkylation of the amine with 4-chlorobutyryl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide with structurally or functionally related benzamide derivatives, highlighting key substituents, biological activities, and mechanistic insights:
Structural and Functional Analysis
Substituent Effects on Bioactivity Acyl Chain Length: In PCAF HAT inhibitors (e.g., Compounds 8 and 17), longer acyl chains (e.g., tetradecanoylamino in Compound 17) correlate with higher inhibitory activity (79% vs. 67% for hexanoylamino in Compound 8) . In contrast, the 4-oxobutyl chain in the target compound lacks an acyl group, suggesting divergent mechanisms or targets. Rigid vs.
Functional Group Contributions Ketone vs. Boronic Ester: The 4-oxobutyl ketone in the target compound differs from the boronic ester in its analog (CAS 1412905-51-1), which is tailored for Suzuki-Miyaura cross-coupling . This highlights how minor structural changes redirect compounds from therapeutic to synthetic applications. Hydroxamate vs. Cyclopropylamide: Compound 2a’s hydroxamate group enables zinc chelation for MMP inhibition, whereas the cyclopropylamide in the target compound lacks metal-binding capacity, implying distinct biological targets .
Positional Effects of Substituents
- Fluorine at the para position (target compound) may enhance metabolic stability and electron-withdrawing effects, whereas fluorine in other positions (e.g., meta in some analogs) could alter steric or electronic interactions.
Biological Activity
N-Cyclopropyl-4-fluoro-3-(4-oxobutyl)benzamide is a compound belonging to the benzamide class, characterized by its unique cyclopropyl group, fluorine atom, and a butyl side chain with a ketone functional group. This structure contributes to its potential biological activities, making it a candidate for various pharmaceutical applications.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the cyclopropyl ring and the fluorine atom enhances its reactivity and biological activity. The compound's amide functional group is crucial for its interaction with biological targets.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. Benzamides are often studied for their ability to inhibit tumor growth. Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although detailed quantitative data is still required for conclusive evidence.
2. Antimicrobial Activity
The antimicrobial activity of this compound has been explored in various studies. Similar benzamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, fluorinated compounds in this class have demonstrated comparable efficacy to standard antibiotics like ampicillin in disc diffusion assays .
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets within cells. Interaction studies focusing on its binding affinity to various proteins and enzymes are essential for understanding its pharmacodynamics and pharmacokinetics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other benzamide derivatives can be insightful:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-(3-hydroxy-4-piperidinyl)benzamide | Contains a piperidine ring | Known for gastrointestinal motility stimulation |
| N-(2,6-difluorophenyl)benzamide | Two fluorine substituents on phenyl ring | Exhibits potent anticancer activity |
| N-cyclopropyl-N'-(3-methylphenyl)urea | Urea functional group | Used as an anti-inflammatory agent |
| This compound | Cyclopropane moiety and specific side chain | Potentially unique pharmacological properties |
Case Studies and Research Findings
Recent studies have focused on synthesizing and characterizing various benzamide derivatives, including those structurally related to this compound. These investigations typically involve:
- Synthesis : Utilizing methods such as condensation reactions to create derivatives.
- Characterization : Employing techniques like FTIR, NMR, and X-ray crystallography to confirm structures.
- Biological Testing : Assessing antimicrobial and anticancer activities through standardized assays.
In one notable study, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial properties . Another study highlighted the potential of benzamides in inhibiting cholinesterases, suggesting therapeutic applications in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
